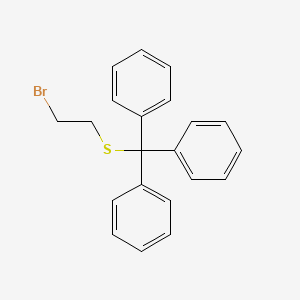![molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4](/img/new.no-structure.jpg)
cis-3-[Dimethylamino)methyl]cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-[Dimethylamino)methyl]cyclobutanol: is a chemical compound with the molecular formula C7H15NO. It is a cyclobutanol derivative where a dimethylamino group is attached to the cyclobutane ring. This compound is a useful intermediate and a building block for various drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[Dimethylamino)methyl]cyclobutanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: cis-3-[Dimethylamino)methyl]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form more stable alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of more stable alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
科学的研究の応用
cis-3-[Dimethylamino)methyl]cyclobutanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cis-3-[Dimethylamino)methyl]cyclobutanol involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The cyclobutanol ring provides structural stability and influences the compound’s binding affinity.
類似化合物との比較
- trans-3-[Dimethylamino)methyl]cyclobutanol
- 3-[Dimethylamino)methyl]cyclopentanol
- 3-[Dimethylamino)methyl]cyclohexanol
Comparison:
- Structural Differences: While cis-3-[Dimethylamino)methyl]cyclobutanol has a cis configuration, trans-3-[Dimethylamino)methyl]cyclobutanol has a trans configuration, affecting their chemical reactivity and physical properties.
- Reactivity: The presence of the cyclobutanol ring in this compound makes it more reactive in certain substitution and reduction reactions compared to its cyclopentanol and cyclohexanol analogs.
- Applications: this compound is more commonly used in drug synthesis due to its unique structural features that enhance its binding affinity to biological targets.
特性
CAS番号 |
1821838-71-4 |
|---|---|
分子式 |
C₇H₁₅NO |
分子量 |
129.2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






